2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique fusion of quinoline and pyrazoloquinazoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Cyclization to Form Pyrazoloquinazoline: The quinoline derivative undergoes cyclization with hydrazine and a suitable aldehyde or ketone to form the pyrazoloquinazoline core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon in ethanol.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of kinases involved in cancer cell proliferation.
Pathways: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities but less complex functionality.
Pyrazoloquinoline: Shares the pyrazoloquinoline core but lacks the additional quinazoline ring, resulting in different chemical properties.
Quinazoline: Another related compound with significant biological activity but different structural features.
Uniqueness
2-Methyl-5-(quinolin-7-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its fused ring system, which combines the properties of quinoline, pyrazole, and quinazoline. This fusion results in enhanced biological activity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H16N4 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methyl-5-quinolin-7-yl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H16N4/c1-13-11-19-16-6-2-3-7-17(16)22-20(24(19)23-13)15-9-8-14-5-4-10-21-18(14)12-15/h2-12,20,22H,1H3 |
InChI Key |
WJYSJNZUQOKEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
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